molecular formula C11H14N2O2S B2863174 4-cyano-N,N-diethylbenzenesulfonamide CAS No. 33402-63-0

4-cyano-N,N-diethylbenzenesulfonamide

Cat. No. B2863174
CAS RN: 33402-63-0
M. Wt: 238.31
InChI Key: WJLPGQLMVQFEHV-UHFFFAOYSA-N
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Description

4-Cyano-N,N-diethylbenzenesulfonamide (4-CNB) is a synthetic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is an important component of many synthetic processes and has been used in biochemical and physiological studies due to its unique properties and structure.

Scientific Research Applications

Proteomics Research

4-cyano-N,N-diethylbenzenesulfonamide: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within a given organism or biological context . This compound’s unique properties make it suitable for probing complex protein interactions and dynamics.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate. It can be used to synthesize various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . Its cyano and sulfonamide groups are reactive sites that allow for further functionalization.

Drug Discovery

The compound’s structural features are beneficial in drug discovery, particularly in the design of sulfonamide-based drugs. These drugs often exhibit antimicrobial and diuretic properties, making the compound a valuable starting point for medicinal chemistry .

properties

IUPAC Name

4-cyano-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLPGQLMVQFEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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